molecular formula C10H12N2O B1429140 3-Methyl-2-phenylimidazolidin-4-one CAS No. 807286-25-5

3-Methyl-2-phenylimidazolidin-4-one

Cat. No. B1429140
M. Wt: 176.21 g/mol
InChI Key: QUESAGUERRSXJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of organic compounds is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in understanding its function and interaction with other substances . Unfortunately, specific physical and chemical properties of “3-Methyl-2-phenylimidazolidin-4-one” were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methyl-2-phenylimidazolidin-4-one derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, Sharma and Jain (2011) demonstrated the synthesis of novel heterocyclic systems like 3'-(2-aminobenzimidazolyl)-2-phenyl spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones through a one-pot synthesis involving 3-Methyl-2-phenylimidazolidin-4-one derivatives (Sharma & Jain, 2011).
  • Atwood et al. (2003) explored the synthesis of 2-imino-5-phenylimidazolidin-4-one and investigated the crystal structure of its trifluoroacetate salt, contributing to the understanding of the compound's properties (Atwood, Barbour, Heaven, & Raston, 2003).

Biological and Pharmacological Applications

  • The derivatives of 3-Methyl-2-phenylimidazolidin-4-one have shown potential in the development of therapeutic agents. For example, Nique et al. (2012) identified a derivative, (S)-(-)-4-(4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile, as a selective androgen receptor modulator with anabolic activity on muscle (Nique et al., 2012).

Synthesis of Antimicrobial Agents

  • Several studies have focused on synthesizing antimicrobial agents using 3-Methyl-2-phenylimidazolidin-4-one derivatives. B'Bhatt and Sharma (2017) synthesized novel compounds with potential antibacterial and antifungal activities (B'Bhatt & Sharma, 2017).
  • Noolvi et al. (2014) also explored the synthesis of derivatives with antimicrobial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Molecular Docking and Computational Studies

  • The compound's derivatives have been used in molecular docking and computational studies. Vanitha et al. (2021) conducted such studies to explore the binding interactions of 3-phenyl-2-thioxoimidazolidin-4-one derivatives with the Estrogen Receptor, indicating potential applications in cancer research (Vanitha, Ramakrishnan, Manikandan, Kabilan, & Krishnasamy, 2021).

Anticancer and Antioxidant Activities

Future Directions

The future directions of synthetic chemistry involve addressing challenges such as higher selectivity, higher efficiency, environmental benign, and sustainable energy . The development of new molecules like “3-Methyl-2-phenylimidazolidin-4-one” could be part of these future directions .

properties

IUPAC Name

3-methyl-2-phenylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(13)7-11-10(12)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUESAGUERRSXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylimidazolidin-4-one

CAS RN

807286-25-5
Record name 3-methyl-2-phenylimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Grošelj, A Beck, WB Schweizer… - Helvetica Chimica …, 2014 - Wiley Online Library
Preparations of the title compounds, 5–7 (Scheme 1 and Table 1), of their ammonium salts, 9–11 (Scheme 2 and Table 2), and of the corresponding cinnamaldehyde‐derived iminium …
Number of citations: 19 onlinelibrary.wiley.com
R PESA - 2015 - politesi.polimi.it
in italiano Gli organocatalizzatori enantioselettivi sono composti di fondamentale importanza per la sintesi asimmetrica di molecole chirali, in alternativa ai catalizzatori tradizionali, …
Number of citations: 0 www.politesi.polimi.it
SA Selkälä, AMP Koskinen - 2005 - Wiley Online Library
… (2S,5S)-5-Benzyl-3-methyl-2-phenylimidazolidin-4-one (7a): The HCl salt of amine 6 (2.37 g, 11.1 mmol, 100 mol %) was treated with a saturated solution of NaHCO 3 (45 mL). The free …

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